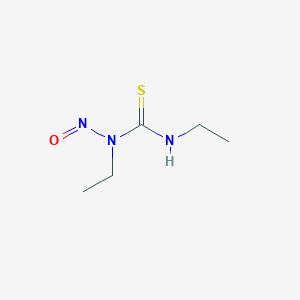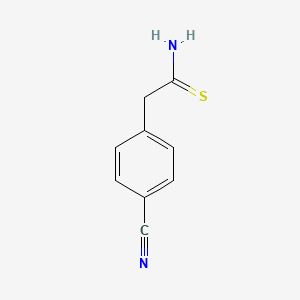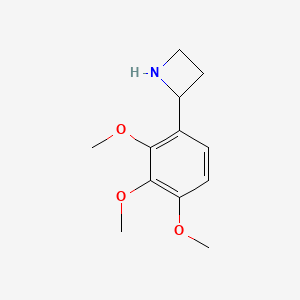
2-(2,3,4-Trimethoxyphenyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3,4-Trimethoxyphenyl)azetidine is a chemical compound characterized by the presence of an azetidine ring attached to a 2,3,4-trimethoxyphenyl group. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity properties. The trimethoxyphenyl group contributes to the compound’s stability and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3,4-trimethoxyphenyl)azetidine typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Attachment of the Trimethoxyphenyl Group: This step often involves nucleophilic substitution reactions where the azetidine ring is reacted with a trimethoxyphenyl halide under basic conditions.
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, converting the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the azetidine ring can be functionalized with various substituents using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), sodium borohydride.
Substitution: Alkyl halides, sulfonates, bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Functionalized azetidines with various substituents.
Scientific Research Applications
2-(2,3,4-Trimethoxyphenyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,3,4-trimethoxyphenyl)azetidine involves its interaction with specific molecular targets, which can vary depending on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The trimethoxyphenyl group can enhance binding affinity and specificity, while the azetidine ring’s strain can facilitate reactive interactions.
Comparison with Similar Compounds
2-(2,3,4-Trimethoxyphenyl)pyrrolidine: Similar structure but with a five-membered ring.
2-(2,3,4-Trimethoxyphenyl)aziridine: Contains a three-membered ring, leading to different reactivity.
2-(2,3,4-Trimethoxyphenyl)piperidine: Features a six-membered ring, offering different stability and reactivity profiles.
Uniqueness: 2-(2,3,4-Trimethoxyphenyl)azetidine is unique due to its four-membered azetidine ring, which imparts significant ring strain and unique reactivity. This makes it a valuable scaffold in synthetic chemistry and drug development, offering distinct advantages over its five- and six-membered counterparts.
Properties
Molecular Formula |
C12H17NO3 |
|---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)azetidine |
InChI |
InChI=1S/C12H17NO3/c1-14-10-5-4-8(9-6-7-13-9)11(15-2)12(10)16-3/h4-5,9,13H,6-7H2,1-3H3 |
InChI Key |
OGPORGUFFGBFAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CCN2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


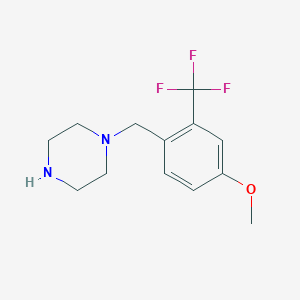
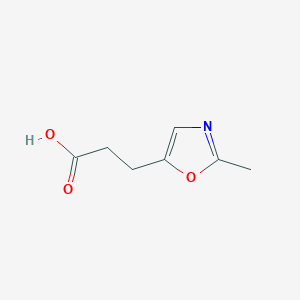

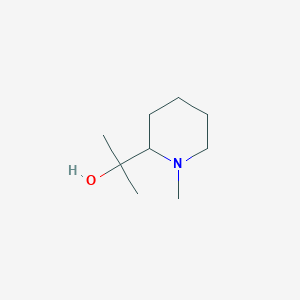
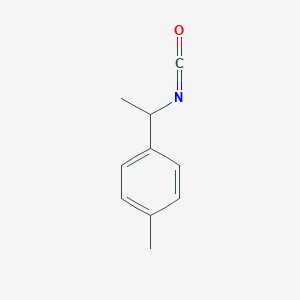
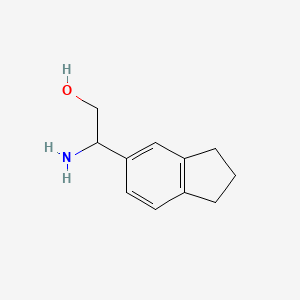


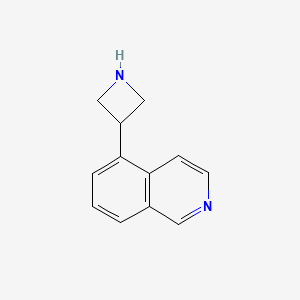
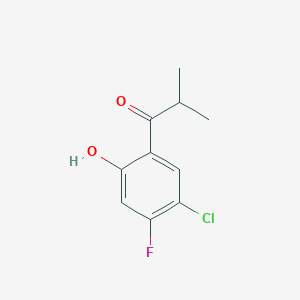
![5-Oxa-2,8-diazaspiro[3.5]nonane](/img/structure/B13523817.png)
![1-[1-(3-Chloro-4-fluorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13523818.png)
